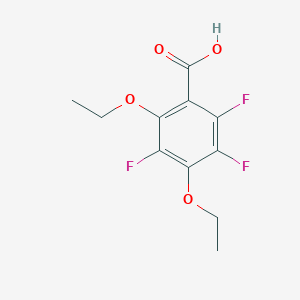

2,4-Diethoxy-3,5,6-trifluorobenzoic acid

Description

Properties

Molecular Formula |

C11H11F3O4 |

|---|---|

Molecular Weight |

264.2 g/mol |

IUPAC Name |

2,4-diethoxy-3,5,6-trifluorobenzoic acid |

InChI |

InChI=1S/C11H11F3O4/c1-3-17-9-5(11(15)16)6(12)7(13)10(8(9)14)18-4-2/h3-4H2,1-2H3,(H,15,16) |

InChI Key |

HEKGRZHQRQJZMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1F)OCC)F)F)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and electronic effects of 2,4-diethoxy-3,5,6-trifluorobenzoic acid with analogous fluorinated benzoic acids:

*Acidity values estimated based on substituent effects. †Predicted due to lack of direct data.

Key Observations:

- Acidity: Fluorine’s electron-withdrawing effect increases acidity, as seen in 3,4,5-trifluorobenzoic acid (pKa ~1.5–1.8). The ethoxy groups in the target compound likely reduce acidity compared to fully fluorinated analogs but enhance lipophilicity.

- Bioactivity: Fluorinated benzoic acids with hydroxyl groups (e.g., caffeic acid derivatives) exhibit biological activity (e.g., inhibition of α-synuclein fibrillation), but methoxy or ethoxy substitutions abolish this activity, as seen in 3,4,5-trifluorobenzoic acid .

Industrial and Pharmaceutical Relevance

- 3,4,5-Trifluorobenzoic acid: Dominates the fluorinated benzoic acid market ($150 million annually), driven by demand for agrochemicals and pharmaceuticals .

- 2,4,5-Trifluorobenzoic acid: Critical for synthesizing fluoroquinolone antibiotics like ciprofloxacin .

- This compound: Likely a niche intermediate for specialty drugs or agrochemicals requiring modified solubility and stability profiles.

Q & A

Q. What synthetic methodologies are reported for preparing 2,4-Diethoxy-3,5,6-trifluorobenzoic acid, and how do reaction parameters influence yield?

A common approach involves decarboxylation of substituted phthalic acid derivatives. For example, reacting tetrafluorophthalic acid with amines or alkoxy precursors under controlled heating can introduce ethoxy groups while retaining fluorine substituents. Key parameters include temperature (optimal range: 120–150°C), solvent polarity, and catalyst selection (e.g., acid or base catalysts). Yields are sensitive to the steric hindrance caused by fluorine atoms, which may require prolonged reaction times .

Q. Which spectroscopic techniques are most effective for confirming the substitution pattern and purity of this compound?

- NMR Spectroscopy : NMR is critical for identifying fluorine environments, while NMR resolves ethoxy proton signals (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for CH).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M-H]: ~298 m/z) and fragmentation patterns.

- HPLC : Retention time comparisons with fluorinated benzoic acid standards (e.g., 2,4,5-trifluorobenzoic acid) help assess purity and detect byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of fluorinated benzoic acids under varying conditions?

Density Functional Theory (DFT) calculations model electron-withdrawing effects of fluorine and ethoxy groups on acidity (pKa ~2.5–3.0). Solubility parameters (logP) and hydrogen-bonding potential can be simulated using software like Gaussian or COSMO-RS. These models guide solvent selection for crystallization or reaction optimization .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

Discrepancies may arise from impurities or isomer formation during synthesis. Rigorous purification (e.g., preparative HPLC) and orthogonal characterization (e.g., X-ray crystallography) are essential. For bioactivity studies, standardized assays (e.g., enzyme inhibition IC) with positive controls (e.g., salicylic acid derivatives) improve reproducibility .

Q. In environmental tracer studies, how does this compound’s stability compare to other fluorinated benzoic acids?

Fluorine substituents enhance resistance to microbial degradation. Comparative studies under varying pH (4–9) and UV exposure show this compound degrades <5% over 30 days, outperforming non-fluorinated analogs. Detection limits via LC-MS/MS are ~0.1 µg/L, making it suitable for long-term hydrologic tracing .

Q. What protective group strategies improve selectivity during fluorination or ethoxylation?

Temporary protection of the carboxylic acid group (e.g., methyl ester formation) prevents unwanted side reactions. Selective fluorination using DAST (diethylaminosulfur trifluoride) or Olah’s reagent can target specific positions, while ethoxy groups are introduced via Williamson ether synthesis under anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.